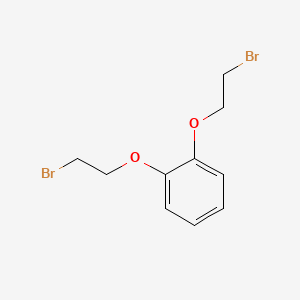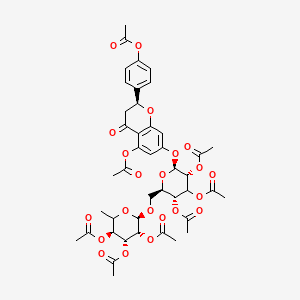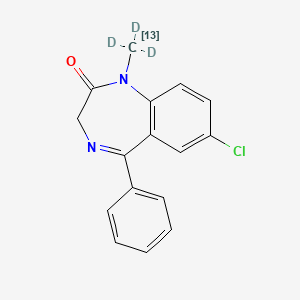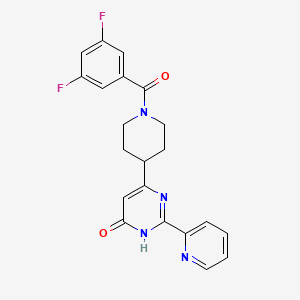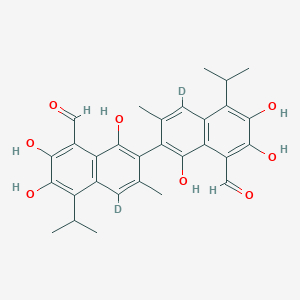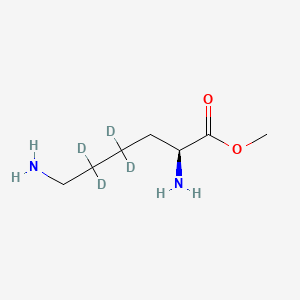
L-Lysine-d4 Methyl Ester Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine-d4 Methyl Ester Dihydrochloride: is a deuterated form of L-Lysine Methyl Ester Dihydrochloride. It is a derivative of the essential amino acid L-Lysine, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine-d4 Methyl Ester Dihydrochloride typically involves the esterification of L-Lysine with methanol in the presence of an acid catalyst, followed by the introduction of deuterium. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalysts: Acid catalysts such as hydrochloric acid are commonly used.
Solvents: Methanol is used as the solvent for the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions: L-Lysine-d4 Methyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products:
Oxidation Products: Keto derivatives of L-Lysine.
Reduction Products: L-Lysine or its derivatives.
Substitution Products: Various functionalized lysine derivatives.
科学的研究の応用
L-Lysine-d4 Methyl Ester Dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Employed in metabolic studies to trace lysine metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in medical research.
Industry: Utilized in the production of cationic surfactants and hydrogels for various industrial applications
作用機序
The mechanism of action of L-Lysine-d4 Methyl Ester Dihydrochloride involves its incorporation into biological systems where it mimics the behavior of natural L-Lysine. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound interacts with various molecular targets, including enzymes and proteins, influencing pathways related to amino acid metabolism and protein synthesis.
類似化合物との比較
L-Lysine Methyl Ester Dihydrochloride: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
L-Arginine Methyl Ester Dihydrochloride: Another amino acid ester with different biological properties.
L-Threonine Methyl Ester Hydrochloride: Used in biochemical research with distinct functional groups.
Uniqueness: L-Lysine-d4 Methyl Ester Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and quantification are required .
特性
分子式 |
C7H16N2O2 |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
methyl (2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoate |
InChI |
InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2 |
InChIキー |
KPNBUPJZFJCCIQ-ILLLFLQQSA-N |
異性体SMILES |
[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CN |
正規SMILES |
COC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


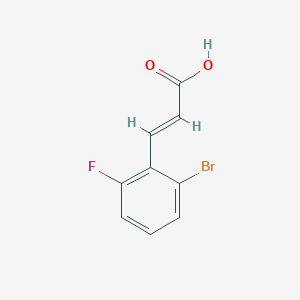
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
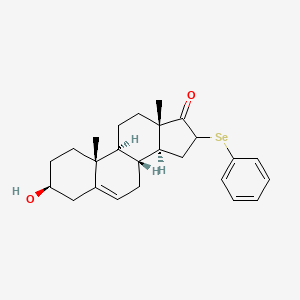
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
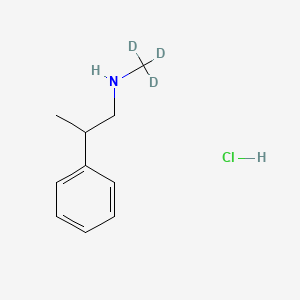
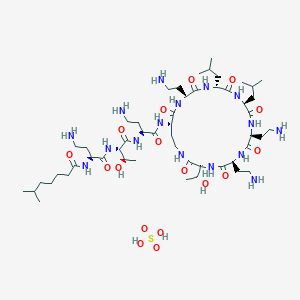
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
